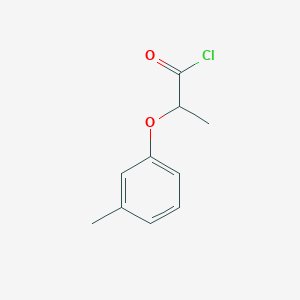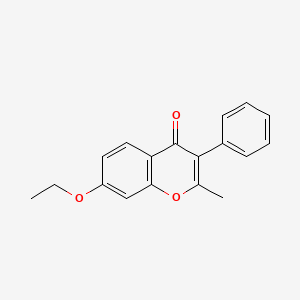
7-Ethoxy-2-methyl-3-phenylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Ethoxy-2-methyl-3-phenylchromen-4-one can be approached through several methods, including the Ullmann coupling reaction as a notable pathway. Ullmann coupling involves the reaction between bromo-7-ethoxy-4-methylcoumarin and N,N'-diphenylbenzene-1,4-diamine, leading to the formation of derivatives including 7-Ethoxy-2-methyl-3-phenylchromen-4-one. This method highlights the compound's synthesis versatility and adaptability for further chemical modifications (Narayanan & Haridas, 2013).
Molecular Structure Analysis
Molecular structure analysis of chromen-4-one derivatives, including 7-Ethoxy-2-methyl-3-phenylchromen-4-one, often involves spectroscopic methods such as UV-Visible, NMR, and FT-IR. These techniques provide detailed information on the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical behavior and interactions (Narayanan & Haridas, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
7-Ethoxy-2-methyl-3-phenylchromen-4-one and related compounds are often subjects of synthetic organic chemistry research, where they serve as key intermediates or end products in the synthesis of complex organic molecules. Studies such as those by Peng et al. (2015) focus on the synthesis, crystal structure, and spectroscopic properties of similar compounds, highlighting their significance in understanding molecular interactions and structural configurations in organic compounds. These studies often employ techniques like FTIR, NMR, and X-ray diffraction to characterize the synthesized compounds and elucidate their structures, providing insights into their potential applications in various fields including pharmaceuticals, materials science, and catalysis (Peng, Zheng, Zeng, Hu, & Ye, 2015).
Photochemical and Photophysical Properties
Compounds similar to 7-Ethoxy-2-methyl-3-phenylchromen-4-one are often explored for their photochemical and photophysical properties. Research in this area aims to understand how these compounds interact with light, which is crucial for applications in dye-sensitized solar cells, photodynamic therapy, and the development of fluorescent probes and sensors. For instance, Kulatilleke et al. (2006) describe a coumarin-based compound as a fluorescent photoinduced electron transfer cation sensor, capable of detecting metal ions like Zn2+, Cd2+, and Pb2+ through fluorescence signals. Such studies contribute to the development of sensitive and selective sensors for environmental monitoring and biomedical applications (Kulatilleke, Silva, & Eliav, 2006).
Safety and Hazards
The safety information for 7-Ethoxy-2-methyl-3-phenylchromen-4-one indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
7-ethoxy-2-methyl-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-20-14-9-10-15-16(11-14)21-12(2)17(18(15)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZLYFEPUYWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2495972.png)






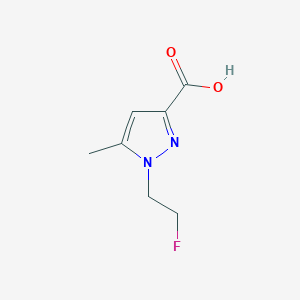
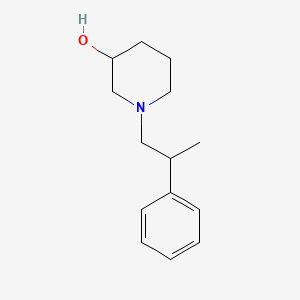
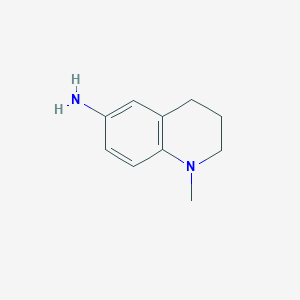

![4-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B2495990.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495991.png)
